Malyngamide H
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Overview
Description
Malyngamide H is a monoterpenoid.
Scientific Research Applications
Ichthyotoxicity and New Carbon Skeleton
- Ichthyotoxic Activity : Malyngamide H, derived from the Caribbean cyanobacterium Lyngbya majuscula, exhibits ichthyotoxicity against goldfish. This bioactivity underscores the potential use of this compound in studies related to ichthyotoxic substances (Orjala, Nagle, & Gerwick, 1995).
- New Carbon Skeleton : The structure of this compound represents a novel carbon skeleton, which was elucidated through spectroscopic analysis. This discovery contributes to the understanding of natural product chemistry and structural diversity (Orjala, Nagle, & Gerwick, 1995).
Cytotoxicity and Biological Evaluation
- Cytotoxic Properties : this compound and related compounds have been investigated for their cytotoxicity against cancer cell lines, such as colon cancer cells. This research highlights the potential of this compound in cancer research (Kwan et al., 2010).
- Quorum Sensing Inhibition : this compound and its analogs have shown the ability to inhibit bacterial quorum sensing in a reporter gene assay. This property is valuable in the study of microbial communication and control (Kwan et al., 2010).
Unique Biological Activities
- Anti-inflammatory Properties : this compound and derivatives demonstrate anti-inflammatory properties. This suggests their potential application in studying inflammatory processes and developing anti-inflammatory agents (Appleton et al., 2002).
- Nitric Oxide Inhibiting Activity : A study on malyngamide 2, related to this compound, revealed its activity in inhibiting nitric oxide, which is significant in the context of inflammatory responses and immunomodulation (Malloy et al., 2011).
Properties
Molecular Formula |
C26H41NO4 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(E,7S)-7-methoxy-N-[3-[(1R,6R)-3-methyl-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]but-3-enyl]tetradec-4-enamide |
InChI |
InChI=1S/C26H41NO4/c1-5-6-7-8-10-13-22(30-4)14-11-9-12-15-24(28)27-19-18-21(3)26-23(31-26)17-16-20(2)25(26)29/h9,11,16,22-23H,3,5-8,10,12-15,17-19H2,1-2,4H3,(H,27,28)/b11-9+/t22-,23+,26+/m0/s1 |
InChI Key |
MNBBBIJBVPWYSD-AIIVTHQSSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)NCCC(=C)[C@]12[C@H](O1)CC=C(C2=O)C)OC |
Canonical SMILES |
CCCCCCCC(CC=CCCC(=O)NCCC(=C)C12C(O1)CC=C(C2=O)C)OC |
Synonyms |
malyngamide H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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